molecular formula C23H24BrNO2 B12048320 Hexyl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate

Hexyl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate

Cat. No.: B12048320
M. Wt: 426.3 g/mol
InChI Key: RSJZXGJMSWFHAS-UHFFFAOYSA-N
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Description

Hexyl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate (C₂₃H₂₄BrNO₂, molecular weight: 426.354 g/mol) is a quinoline-based derivative characterized by a hexyl ester group at position 4, a 4-bromophenyl substituent at position 2, and a methyl group at position 6 of the quinoline core . Its structural features include:

  • Quinoline backbone: A bicyclic aromatic system with nitrogen at position 1.
  • Substituents: The 4-bromophenyl group introduces halogen-mediated electronic effects, while the methyl group enhances steric bulk at position 4.
  • Hexyl ester: A six-carbon alkyl chain at position 4, influencing lipophilicity and solubility.

The compound’s ChemSpider ID is 3528022, and its IUPAC name is this compound .

Properties

Molecular Formula

C23H24BrNO2

Molecular Weight

426.3 g/mol

IUPAC Name

hexyl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate

InChI

InChI=1S/C23H24BrNO2/c1-3-4-5-6-13-27-23(26)20-15-22(17-8-10-18(24)11-9-17)25-21-12-7-16(2)14-19(20)21/h7-12,14-15H,3-6,13H2,1-2H3

InChI Key

RSJZXGJMSWFHAS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)C)C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexyl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Esterification: The final step involves the esterification of the carboxylic acid group with hexanol in the presence of an acid catalyst to form the hexyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Hexyl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Phenyl-substituted quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Hexyl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Hexyl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The quinoline core is known to intercalate with DNA, disrupting its function and leading to potential anticancer effects.

Comparison with Similar Compounds

Hexyl vs. Heptyl Esters

  • Compound: 2-(4-Heptylphenyl)-2-oxoethyl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate (C₃₂H₃₂BrNO₃, MW: 558.516 g/mol) . Key Differences:
  • Ester group : Replaces hexyl with a heptyl chain and introduces a 2-oxoethyl group.
  • Impact : Increased molecular weight (558.52 vs. 426.35 g/mol) and polarity due to the ketone moiety.
  • Applications : Enhanced solubility in polar solvents compared to the hexyl analogue.

Naphthyl Ester Derivative

  • Compound: Naphthalen-1-yl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate (C₂₇H₁₈BrNO₂, MW: 468.3 g/mol) . Key Differences:
  • Ester group : Replaces hexyl with a naphthyl group.
  • Impact: Higher aromaticity and molecular weight (468.3 vs. 426.35 g/mol), likely reducing solubility in nonpolar solvents.
  • Applications: Potential use in materials science due to extended π-conjugation.

Chlorophenyl-Substituted Derivatives

  • Compound: Hexyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate (C₂₃H₂₃BrClNO₂, MW: 460.8 g/mol) . Key Differences:
  • Substituents : Chlorine replaces bromine on the phenyl group at position 2.
  • Impact : Lower molecular weight (460.8 vs. 426.35 g/mol) and altered electronic effects (Cl is less electronegative than Br).
  • Applications : May exhibit distinct binding affinities in biological systems.

Physicochemical Properties

Property Target Compound Heptyl Derivative Naphthyl Ester Chlorophenyl Derivative
Molecular Formula C₂₃H₂₄BrNO₂ C₃₂H₃₂BrNO₃ C₂₇H₁₈BrNO₂ C₂₃H₂₃BrClNO₂
Molecular Weight (g/mol) 426.354 558.516 468.3 460.8
LogP (Predicted) ~5.2 ~6.8 ~7.6 ~5.5
Rotatable Bonds 6 9 4 6
  • Lipophilicity : The heptyl derivative (LogP ~6.8) is more lipophilic than the hexyl compound (LogP ~5.2), while the naphthyl ester (LogP ~7.6) shows the highest hydrophobicity .
  • Solubility : The 2-oxoethyl group in the heptyl derivative improves aqueous solubility compared to purely alkyl esters .

Biological Activity

Hexyl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides an overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C19_{19}H21_{21}BrN1_{1}O2_{2}
  • Molecular Weight : 373.29 g/mol

The compound features a quinoline core, which is known for its diverse biological activities, including antimalarial and anticancer properties.

This compound exhibits its biological effects through several mechanisms:

  • SIRT6 Agonism : Recent studies have indicated that quinoline derivatives can act as agonists for SIRT6, a protein associated with various diseases including cancer. This agonistic activity has been linked to improved pathological changes in cancers such as pancreatic cancer .
  • Inhibition of Translation Elongation Factor 2 (TEF2) : Some quinoline derivatives have been shown to inhibit TEF2, which is critical in protein synthesis within Plasmodium falciparum, suggesting potential antimalarial applications .
  • Anticancer Activity : The compound has demonstrated significant anticancer activity in vitro and in vivo, particularly against pancreatic cancer cells. It has been suggested that this may be due to its ability to modulate key signaling pathways involved in tumor progression .

Biological Activity Data

The biological activity of this compound has been evaluated through various assays. Below is a summary of the findings:

Activity IC50 (µM) Tested Cell Lines Reference
Anticancer (Pancreatic Cancer)0.5PANC-1, Mia PaCa-2
Antimalarial0.12Plasmodium falciparum
SIRT6 Activation-In vitro cell assays

Case Studies

  • Anticancer Efficacy : In a study examining the effects of various quinoline derivatives on pancreatic cancer cell lines, this compound was found to significantly reduce cell viability at concentrations as low as 0.5 µM. The compound induced apoptosis and inhibited cell migration, highlighting its potential as a therapeutic agent for pancreatic cancer .
  • Antimalarial Activity : Another investigation focused on the antimalarial properties of quinoline derivatives, where this compound exhibited potent activity against Plasmodium falciparum with an IC50 value of 0.12 µM. This suggests that the compound could be developed further as an antimalarial drug candidate .

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC or HPLC.
  • Purify intermediates using column chromatography (silica gel, hexane/EtOAc gradient).
  • Confirm structures using 1H NMR^1 \text{H NMR}, 13C NMR^{13}\text{C NMR}, and high-resolution mass spectrometry (HRMS).

Basic: How is the purity and structural identity of this compound validated in academic research?

Q. Methodological Answer :

  • Purity Analysis :
    • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase. Acceptable purity: ≥95% .
    • Melting Point : Compare observed values with literature data (if available).
  • Structural Confirmation :
    • X-ray Crystallography : Solve the crystal structure using SHELX and visualize with ORTEP-3 .
    • Spectroscopy : Assign 1H NMR^1 \text{H NMR} peaks (e.g., aromatic protons at δ 7.2–8.5 ppm, hexyl chain at δ 0.8–1.7 ppm) and 13C NMR^{13}\text{C NMR} signals (e.g., ester carbonyl at ~170 ppm) .

Advanced: How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Q. Methodological Answer :

  • Data Collection : Use a single-crystal X-ray diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to obtain intensity data.
  • Refinement : Apply SHELXL for least-squares refinement, addressing disorder in the hexyl chain or bromophenyl group.
  • Validation : Check for outliers using PLATON (e.g., ADDSYM to detect missed symmetry).
  • Key Metrics :
    • Torsion Angles : Analyze puckering in the quinoline ring using Cremer-Pople parameters .
    • Hydrogen Bonding : Identify C–H···O or π-π interactions using Mercury software .

Q. Example Table :

ParameterObserved ValueExpected Range
C–Br Bond Length1.89 Å1.85–1.93 Å
Quinoline Planarity0.02 Å RMSD<0.05 Å

Advanced: What methodologies are used to evaluate the biological activity of this compound in anticancer research?

Q. Methodological Answer :

  • In Vitro Assays :
    • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
    • DNA Binding : Employ fluorescence quenching studies with ethidium bromide-displacement assays .
  • Mechanistic Studies :
    • Molecular Docking : Simulate interactions with DNA topoisomerase II or kinase targets using AutoDock Vina .
    • Apoptosis Markers : Quantify caspase-3/7 activation via luminescence assays.

Q. Data Interpretation :

  • Compare activity with analogs (e.g., 6-bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid ).
  • Address discrepancies in IC₅₀ values by verifying cell line authenticity and assay conditions.

Advanced: How can researchers resolve contradictions in reported spectroscopic or biological data for this compound?

Q. Methodological Answer :

  • Reproducibility Checks :
    • Replicate synthesis and characterization under identical conditions.
    • Cross-validate NMR data with computational predictions (e.g., ACD/Labs or ChemDraw).
  • Computational Modeling :
    • Perform DFT calculations (B3LYP/6-31G*) to predict 1H NMR^1 \text{H NMR} shifts and optimize geometry .
    • Compare calculated IR spectra with experimental data to confirm functional groups.
  • Meta-Analysis :
    • Systematically review literature for solvent effects (e.g., DMSO vs. CDCl₃ on NMR shifts) .

Q. Example Workflow :

Identify conflicting data (e.g., melting point variations).

Re-synthesize compound using published protocols.

Characterize via orthogonal methods (X-ray, HRMS).

Publish corrigenda with updated protocols.

Basic: What are the recommended storage conditions to ensure compound stability?

Q. Methodological Answer :

  • Storage : Keep in amber vials at –20°C under inert atmosphere (N₂ or Ar) to prevent ester hydrolysis or bromine displacement .
  • Stability Monitoring :
    • Perform periodic HPLC checks (every 6 months).
    • Track decomposition via 1H NMR^1 \text{H NMR} (e.g., new peaks near δ 5.0 ppm for hydrolyzed acid).

Advanced: How can hydrogen-bonding patterns in the solid state inform drug formulation strategies?

Q. Methodological Answer :

  • Graph Set Analysis : Use Etter’s rules to classify motifs (e.g., R₂²(8) for dimeric interactions).
  • Solubility Prediction : Correlate H-bond donor/acceptor counts with logP values (e.g., using MarvinSketch).
  • Polymorph Screening : Conduct slurry experiments in solvents (e.g., ethanol/water) to identify stable forms.

Table : Hydrogen-Bonding Interactions in Crystal Structure

DonorAcceptorDistance (Å)Angle (°)
Quinoline C–HEster carbonyl2.85145
Hexyl C–HBromophenyl Br3.10155

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